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Compound of Interest

Compound Name: Ustusol C

Cat. No.: B593548

Initial searches for spectroscopic data (NMR and MS) and experimental protocols for a
compound identified as "Ustusol C" have not yielded specific results. This suggests that
"Ustusol C" may be a novel or very recently identified compound, potentially not yet widely
documented in public spectroscopic databases. It is also possible that the compound is more
commonly known under a different chemical name.

This guide will, therefore, provide a general framework and representative data for the
spectroscopic analysis of fungal secondary metabolites, which is the likely class of compounds
for a substance with the name "Ustusol," often associated with the fungus Aspergillus ustus.
Researchers and drug development professionals can use this document as a template for the
characterization of similar natural products.

Mass Spectrometry (MS) of Fungal Metabolites

Mass spectrometry is a critical tool for determining the molecular weight and elemental
composition of natural products. High-resolution mass spectrometry (HRMS) is particularly
valuable for elucidating the molecular formula.

Experimental Protocol: High-Resolution Electrospray
lonization Mass Spectrometry (HR-ESI-MS)

A typical protocol for obtaining HR-ESI-MS data for a purified fungal metabolite is as follows:
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e Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is
prepared in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an
organic solvent.

 Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or
Orbitrap instrument, equipped with an electrospray ionization (ESI) source is used.

« lonization: The sample solution is introduced into the ESI source at a constant flow rate (e.g.,
5-10 pL/min). A high voltage is applied to the ESI needle to generate charged droplets,
leading to the formation of gas-phase ions of the analyte. Data is typically acquired in both
positive and negative ion modes to observe [M+H]*, [M+Na]*, and [M-H]~ ions.

e Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio
(m/z). The instrument is calibrated using a standard of known masses to ensure high mass
accuracy.

o Data Processing: The resulting mass spectrum is analyzed to determine the m/z of the
molecular ion. The high-resolution data allows for the calculation of the elemental
composition, which is crucial for determining the molecular formula.

Data Presentation: Representative MS Data

The following table represents hypothetical HR-ESI-MS data for a compound with a molecular
formula of C20H240s, which is a plausible formula for a fungal secondary metabolite.

Mass Accuracy

lon Calculated m/z Observed m/z

(ppm)
[M+H]*+ 377.1646 377.1642 -1.06
[M+Na]* 399.1465 399.1461 -1.00
[M-H]~ 375.1499 375.1495 -1.07

Nuclear Magnetic Resonance (NMR) Spectroscopy
of Fungal Metabolites
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule, which is essential for structure elucidation. *H NMR provides information about the

chemical environment and connectivity of protons, while 133C NMR reveals the types of carbon

atoms present.

Experimental Protocol: *H and **C NMR Spectroscopy

Sample Preparation: A sufficient amount of the purified compound (typically 1-10 mg for *H
NMR and 5-50 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-ds,
MeOD-d4) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully
dissolved and to avoid overlapping solvent signals with analyte resonances.

Instrumentation: A high-field NMR spectrometer (e.g., 400, 500, or 600 MHZz) is used to
acquire the spectra.

'H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key
parameters include the spectral width, number of scans, and relaxation delay.
Tetramethylsilane (TMS) is typically used as an internal standard (& 0.00 ppm).

13C NMR Acquisition: A one-dimensional carbon experiment with proton decoupling is
performed to obtain a spectrum with singlets for each unique carbon. A larger number of
scans is usually required for 13C NMR due to the low natural abundance of the 13C isotope.
The deuterated solvent signals are used for referencing the chemical shifts.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased,
and baseline corrected to obtain the final NMR spectrum. The chemical shifts (d) are
reported in parts per million (ppm).

Data Presentation: Representative NMR Data

The following tables present hypothetical tH and 3C NMR data for a compound with a plausible

fungal metabolite substructure.

Table 2: Hypothetical *H NMR Data (500 MHz, CDCIs)
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. . Coupling
Chemical Shift Lo ] .
Multiplicity Integration Constant (J, Assighment
(3, ppm)
Hz)
7.25 d 1H 8.5 Aromatic CH
6.90 d 1H 8.5 Aromatic CH
5.40 t 1H 7.0 Olefinic CH
4.10 q 2H 7.1 OCH:
3.85 S 3H - OCHs
2.30 m 2H - CH:
1.25 t 3H 7.1 CHs

Table 3: Hypothetical 13C NMR Data (125 MHz, CDCls)

Chemical Shift (6, ppm) Assignment
170.5 C=0 (Ester)
158.0 Aromatic C-O
145.0 Aromatic C
130.2 Olefinic CH
1255 Aromatic CH
115.8 Aromatic CH
61.0 OCHz2

55.4 OCHs

30.1 CH2

14.2 CHs

Visualization of Experimental Workflow
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The general workflow for the isolation and spectroscopic characterization of a fungal secondary
metabolite is depicted below.

Spectroscopic Analysis

Fungal Cultivation and Extraction Purification ‘ BWHlysis nd Structure Elucidation
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Fig. 1: General workflow for the isolation and characterization of a fungal secondary metabolite.

In the absence of specific data for "Ustusol C," this guide provides a robust framework for the
spectroscopic analysis of similar fungal natural products. Researchers are encouraged to use
these protocols and data presentation formats as a reference in their own investigations.
Should data for "Ustusol C" become publicly available, this document can be updated

accordingly.

 To cite this document: BenchChem. [Spectroscopic Data for Ustusol C: A Technical
Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b593548#spectroscopic-data-of-ustusol-c-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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